molecular formula C₁₂H₂₀N₄O₇ B000325 Zanamivir CAS No. 139110-80-8

Zanamivir

Cat. No. B000325
M. Wt: 332.31 g/mol
InChI Key: ARAIBEBZBOPLMB-UFGQHTETSA-N
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Description

Synthesis Analysis

Research into the synthesis of Zanamivir has been extensive, focusing on its development as a neuraminidase inhibitor. Key studies have discussed the chemical strategies and methodologies employed in creating this antiviral agent, highlighting its significance in the treatment of influenza infections, including resistant strains of H5N1. The synthesis process is intricate, involving several steps designed to ensure the production of a compound with high specificity and efficacy against the influenza virus neuraminidase enzyme (Chand, 2005).

Scientific Research Applications

1. Drug Discovery and Development

Zanamivir has been a significant case in the field of drug discovery and development, especially regarding the use of computer-aided drug design (CADD). It's a prime example of how CADD can accelerate the process from identifying hits to optimizing lead compounds in drug discovery (Talele, Khedkar, & Rigby, 2010).

2. Environmental Trace Analysis

Zanamivir's environmental occurrence, especially in water bodies, has raised concerns about its potential impact on inducing antiviral-resistant avian influenza viruses. Research in this area focuses on the development of methods for its trace analysis in environmental samples, highlighting the importance of monitoring pharmaceuticals in the environment (Lindberg et al., 2015).

3. Antiviral Activity Enhancement

Recent studies have explored the enhancement of zanamivir's antiviral properties. For instance, silver nanoparticles functionalized with zanamivir have been developed to combat H1N1 influenza virus resistance and inhibit virus-induced apoptosis in cells (Lin et al., 2017). Similarly, selenium nanoparticles loaded with zanamivir have shown efficacy against H1N1 influenza virus, suggesting a novel approach for pharmaceutical development against influenza (Lin et al., 2017).

4. Prodrug Development

Improving the oral absorption of zanamivir has been a focus of research, given its poor membrane permeability. Studies have demonstrated that prodrugs of zanamivir, particularly those targeting intestinal transporters like hPepT1, can significantly enhance its intestinal absorption and bioavailability, offering potential routes for oral therapy (Gupta et al., 2011).

properties

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAIBEBZBOPLMB-UFGQHTETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023749
Record name Zanamivir
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Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zanamivir
Source Human Metabolome Database (HMDB)
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Solubility

In water, 18,000 mg/L at 25 °C, 7.31e+00 g/L
Record name ZANAMIVIR
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Record name Zanamivir
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Mechanism of Action

The proposed mechanism of action of zanamivir is via inhibition of influenza virus neuraminidase with the possibility of alteration of virus particle aggregation and release. By binding and inhibiting the neuraminidase protein, the drug renders the influenza virus unable to escape its host cell and infect others., Zanamivir is a potent selective competitive inhibitor of the influenza virus neuraminidase, an enzyme essential for viral replication. Neuraminidase cleaves terminal sialic acid residues from glycoconjugates to enable the release of virus from infected cells, prevent the formation of viral aggragates after release from host cells, and possibly decrease viral inactivation by respiratory mucous., Zanamivir is a selective inhibitor of influenza A and B virus neuraminidase, possibly altering particle aggregation and release.
Record name Zanamivir
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Product Name

Zanamivir

Color/Form

White to off-white powder

CAS RN

139110-80-8
Record name Zanamivir
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Record name Zanamivir
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Record name (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
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Record name Zanamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 °C
Record name ZANAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26,000
Citations
SL Waghorn, KL Goa - Drugs, 1998 - search.ebscohost.com
… of zanamivir could produce resistance in vitro. However, there have been no changes in sensitivity to zanamivir in any influenza virus isolates from patients receiving zanamivir in …
Number of citations: 52 search.ebscohost.com
IR McNicholl, JJ McNicholl - Annals of Pharmacotherapy, 2001 - journals.sagepub.com
… When zanamivir 10 mg inhaled twice daily or oseltamivir 75 … When given for prophylaxis, zanamivir 10 mg inhaled once … pulmonary disease who received zanamivir had an increased …
Number of citations: 174 journals.sagepub.com
CJ Dunn, KL Goa - Drugs, 1999 - Springer
… zanamivir 10mg twice daily by oral inhalation for 5 days in 3 phase III studies. Benefit of zanamivir … Available data also indicate potential of zanamivir in the prophylaxis of influenza. A …
Number of citations: 135 link.springer.com
FG Hayden, ADME Osterhaus, JJ Treanor… - … England Journal of …, 1997 - Mass Medical Soc
… , zanamivir has potent antiviral effects. We assessed the therapeutic activity of zanamivir in … of intranasal and inhaled zanamivir with placebo and of inhaled zanamivir with placebo were …
Number of citations: 887 www.nejm.org
FG Hayden, LV Gubareva, AS Monto… - … England Journal of …, 2000 - Mass Medical Soc
… zanamivir or placebo. The family member with the index illness was treated with either 10 mg of inhaled zanamivir (… family members received either 10 mg of zanamivir (414 subjects) or …
Number of citations: 471 www.nejm.org
AS Monto, DP Robinson, ML Herlocher, JM Hinson Jr… - Jama, 1999 - jamanetwork.com
ContextThe neuraminidase inhibitor zanamivir, a sialic acid … ObjectiveTo examine the efficacy of zanamivir, administered … receive placebo and 553 to receive zanamivir. The drug, 10 mg …
Number of citations: 470 jamanetwork.com
B Freund, S Gravenstein, M Elliott, I Miller - Drug Safety, 1999 - Springer
… of zanamivir and placebo recipients reported a serious adverse event. In addition, 490 healthy volunteers received zanamivir … events was similar in zanamivir and placebo recipients. In …
Number of citations: 121 link.springer.com
M The - The Lancet, 1998 - Elsevier
… zanamivir have shown prophylactic and treatment efficacy.16, 17 Phase II clinical trials showed that orally inhaled zanamivir and combined inhaled and intranasal zanamivir … zanamivir …
Number of citations: 175 www.sciencedirect.com
J Lalezari, K Campion, O Keene… - Archives of internal …, 2001 - jamanetwork.com
… zanamivir for prevention of influenza transmission as well as for treatment. Only patients who received zanamivir … among the patients receiving zanamivir and those taking placebo (…
Number of citations: 192 jamanetwork.com
AS Monto, DM Fleming, D Henry… - The Journal of …, 1999 - academic.oup.com
… In the overall population with or without influenza infection, zanamivir … Zanamivir reduced nights of disturbed sleep, time to … These results suggest that zanamivir can significantly reduce …
Number of citations: 395 academic.oup.com

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